2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid
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Description
2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Transition-metal Catalyzed C-H Bond Carbonylation
The transition-metal-catalyzed carbonylation of C-H bonds using carbon monoxide has been a significant area of research. This method is used for synthesizing various carbonyl compounds, including acids, ketones, esters, amides, and anhydrides, which are crucial intermediates in organic synthesis and pharmaceutical manufacturing (Yukun Yi, Ming Z. Chen, Zheng‐Hui Guan, 2015).
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives reacting with CO2 can lead to the formation of functionalized azole compounds, showcasing a novel methodology for synthesizing important natural and biologically active azole derivatives. This approach emphasizes the utilization of CO2 as a renewable resource in chemical synthesis (E. Vessally, K. Didehban, M. Babazadeh, A. Hosseinian, L. Edjlali, 2017).
Biologically Active Plant Compounds
Research on natural carboxylic acids from plants, such as benzoic acid derivatives, has shown these compounds to possess significant antioxidant, antimicrobial, and cytotoxic activity. Understanding the structure-related bioactivity of these compounds can lead to the development of new therapeutic agents (B. Godlewska-Żyłkiewicz, R. Świsłocka, M. Kalinowska, A. Golonko, G. Świderski, Żaneta Arciszewska, Edyta Nalewajko-Sieliwoniuk, M. Naumowicz, W. Lewandowski, 2020).
Metal Influence on Ligands
Studies on the influence of metals on the electronic systems of biologically important ligands, including benzoic acid derivatives, have provided insights into how metals can modulate the reactivity and stability of these compounds, which is crucial for their interactions with biological targets (W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005).
Aromatic Nitro Compounds Reduction
The reductive carbonylation of nitro aromatics using carbon monoxide, leading to aromatic amines, isocyanates, carbamates, and ureas, has been extensively studied. This process highlights the role of CO as a reductant in synthesizing key intermediates for pharmaceuticals and agrochemicals (A. M. Tafesh, J. Weiguny, 1996).
Properties
IUPAC Name |
2-[[3-(butylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKHZMSWSIGLBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.